N-(3-(Methylamino)propyl)picolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(methylamino)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-6-4-8-13-10(14)9-5-2-3-7-12-9/h2-3,5,7,11H,4,6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLJYAMKRNDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3 Methylamino Propyl Picolinamide
Amide Bond Formation Strategies for Picolinamide (B142947) Scaffolds
The construction of the picolinamide scaffold, as exemplified by N-(3-(Methylamino)propyl)picolinamide, is fundamentally an amidation reaction between picolinic acid and an appropriate amine, in this case, N-methyl-1,3-diaminopropane. The success of this synthesis hinges on the effective activation of the carboxylic acid group of picolinic acid to facilitate its coupling with the amine.
Optimization of Coupling Reagents in Peptide Bond Synthesis
The formation of the amide linkage in picolinamides is analogous to peptide bond synthesis, and thus employs a wide array of coupling reagents designed to promote efficient condensation with minimal side reactions and racemization. peptide.com These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic reagents used in amide synthesis. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, they are often used with additives like 1-Hydroxybenzotriazole (HOBt). peptide.comresearchgate.net
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are highly effective, particularly for sterically hindered couplings.
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and efficient coupling reagents. peptide.comgoogleapis.com They react rapidly and are known to minimize epimerization. peptide.com HATU, in particular, is noted for its high reactivity. peptide.com
The choice of reagent and additives is crucial and is often optimized based on the specific substrates to maximize yield and purity.
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example(s) | Key Features | Common Additives |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Cost-effective, widely used. peptide.com | HOBt, HOBt derivatives researchgate.netuniurb.it |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered couplings. peptide.com | None typically required |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reactions, low racemization, high efficiency. peptide.comgoogleapis.com | HOBt, HOAt |
Modified Procedures for Enhanced Yield and Purity in Amidation Reactions
Beyond the selection of coupling reagents, several procedural modifications can be implemented to improve the outcomes of picolinamide synthesis. One common strategy involves the conversion of picolinic acid into a more reactive derivative in situ before the addition of the amine.
Acid Chloride Formation: Treatment of picolinic acid with reagents like thionyl chloride or oxalyl chloride converts it into picolinoyl chloride. google.comnih.gov This highly electrophilic intermediate readily reacts with amines to form the amide bond, often in high yield. However, this method can sometimes lead to side reactions, such as the formation of chlorinated byproducts on the pyridine (B92270) ring if not carefully controlled. nih.gov
Mixed Anhydride Method: Picolinic acid can be activated by converting it into a mixed anhydride using an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine. researchgate.net This activated species is then reacted with the amine to yield the desired picolinamide. researchgate.net
Role of Solvents and Bases: The choice of solvent (e.g., DCM, THF, DMF) and base (e.g., triethylamine, DIPEA, NMI) is critical for reaction efficiency. google.com The base neutralizes the acid formed during the reaction and can influence the reactivity of the coupling reagents. google.com For instance, patents describe processes using HBTU as the coupling reagent with N,N-diisopropylethylamine as the base in an acetonitrile solvent. googleapis.com
Synthesis of this compound Analogues
The synthesis of analogues of this compound involves modifying either the picolinamide core or the diamine side chain. This is achieved through regioselective functionalization or by employing multistep synthetic pathways.
Regioselective Functionalization Approaches
The picolinamide moiety is a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization. researchgate.netchim.it This property allows for the precise and selective introduction of new functional groups at positions on a substrate that would otherwise be unreactive. The nitrogen of the pyridine ring and the oxygen of the amide carbonyl coordinate to the metal center, bringing it into close proximity to a specific C-H bond and enabling its activation. chim.it
This strategy has been widely used for various transformations:
Arylation: Palladium-catalyzed C-H arylation allows for the introduction of aryl groups onto molecules containing a picolinamide directing group. nih.govpsu.edu
Acylation: Regioselective C-H acylation has been achieved using acyl chlorides with palladium catalysis. researchgate.net
Alkynylation and Annulation: Cobalt catalysts have been used for picolinamide-directed C-H functionalization with alkynes, leading to the synthesis of complex heterocyclic structures. chim.it
While these methods typically functionalize the substrate to which the picolinamide is attached, they can also be applied to derivatives where the picolinamide ring itself is modified, offering a route to analogues with substitutions on the pyridine core.
Multistep Synthetic Pathways
Creating more complex analogues often requires multistep synthetic sequences. A general approach may involve synthesizing a modified picolinic acid first, followed by its coupling to the N-methyl-1,3-diaminopropane side chain or a derivative thereof.
An illustrative pathway could involve:
Modification of the Picolinic Acid Ring: Starting with a substituted picolinic acid (e.g., 6-bromopicolinic acid), the substituent can be used as a handle for further modifications. googleapis.com For example, a Suzuki coupling could replace the bromine with a new aryl or alkyl group. nih.gov
Amide Bond Formation: The newly synthesized picolinic acid derivative is then coupled with the desired amine side chain using the optimized amidation methods described previously (e.g., HBTU, DIPEA). googleapis.com
Side-Chain Modification: Alternatively, the synthesis can start by coupling picolinic acid to a protected or functionalized diamine. For example, coupling with a diamine where one amine is protected (e.g., with a Boc group) allows for selective derivatization of the other amine before or after the coupling step. Subsequent deprotection and further reaction (e.g., alkylation, acylation) on the newly freed amine can generate a diverse library of analogues. nih.gov
Derivatization for Specialized Research Applications
Derivatization of this compound involves the chemical modification of the parent molecule to introduce new properties or functionalities, often for use as a tool in chemical biology or analytical studies. The terminal secondary amine of the N-(3-(methylamino)propyl) side chain is a prime site for such modifications.
Common derivatization strategies include:
Labeling: Attaching fluorescent tags, biotin (for affinity purification), or isotopically labeled groups (for mass spectrometry-based quantification). This is often achieved by reacting the terminal amine with an appropriate labeling reagent, such as an isothiocyanate, succinimidyl ester, or aldehyde (via reductive amination). nih.gov
Introduction of Reactive Groups: Installing photo-affinity labels or other cross-linking groups to identify binding partners in biological systems.
Analytical Derivatization: Modifying the molecule to enhance its detection by specific analytical techniques. For example, derivatization reagents like 3-nitrophenylhydrazine (3-NPH) or 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) are used to modify primary and secondary amines to improve their ionization efficiency and detection sensitivity in mass spectrometry. nih.govmdpi.comresearchgate.net Such a strategy could be applied to this compound for targeted metabolomics or bioanalysis studies. nih.govresearchgate.net This approach often involves a simple reaction in solution prior to analysis. nih.gov
These derivatization approaches expand the utility of this compound beyond its intrinsic properties, transforming it into a versatile probe for various research applications.
Radiolabeling Techniques for Isotopic Tracers
The structural motif of this compound lends itself to radiolabeling with positron-emitting isotopes such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) for use as isotopic tracers in Positron Emission Tomography (PET) imaging.
A common strategy for the introduction of ¹⁸F into aromatic rings, such as the pyridine ring of picolinamide, is through nucleophilic aromatic substitution (SNAr) on an appropriately substituted precursor. For picolinamide derivatives, this often involves the direct radiofluorination of a bromo-substituted precursor. nih.govacs.orgnih.gov The process typically utilizes no-carrier-added ¹⁸F-fluoride, which reacts with the precursor at an elevated temperature in an appropriate solvent.
The efficiency of this direct labeling approach can be influenced by the position of the leaving group on the pyridine ring and the nature of the substituents. Research on related picolinamide structures has demonstrated the feasibility of this method, achieving radiochemical yields suitable for preclinical and potentially clinical applications. nih.gov
Table 1: Research Findings on ¹⁸F-Labeling of Picolinamide Derivatives
| Precursor Type | Labeling Method | Radiochemical Yield (non-decay corrected) | Reference |
|---|
It is important to note that the reaction conditions, including temperature, reaction time, and the base used, are critical parameters that need to be optimized for each specific precursor to maximize the radiochemical yield and purity. uchicago.edu
Carbon-11 is another key radionuclide for PET tracer development, and several methods can be envisioned for the ¹¹C-labeling of this compound. A prevalent method for incorporating ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov Given the presence of a secondary amine in the N-(3-(methylamino)propyl) side chain, this position is a prime target for ¹¹C-methylation.
The general procedure involves the reaction of a desmethyl precursor with the ¹¹C-methylating agent in a suitable solvent and in the presence of a base. The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient synthesis and purification, often requiring automated synthesis modules. nih.govresearchgate.net
Table 2: General Methodologies for ¹¹C-Labeling Applicable to this compound
| Labeling Agent | Precursor Functional Group | General Reaction Conditions | Reference |
|---|
The choice of base, solvent, and temperature are crucial for achieving high radiochemical yields and specific activity. researchgate.net Purification of the final radiolabeled product is typically performed using high-performance liquid chromatography (HPLC).
Immobilization Strategies for Heterogeneous Systems
The immobilization of this compound onto solid supports is a key step for its application in heterogeneous systems, such as in affinity chromatography, solid-phase extraction, or for the development of targeted drug delivery systems. The chemical structure of the compound, specifically the primary/secondary amine within the (methylamino)propyl side chain, provides a convenient handle for covalent attachment to a variety of functionalized surfaces.
A widely used and effective method for the immobilization of amine-containing small molecules is through the formation of a stable amide bond with a surface that has been activated with N-hydroxysuccinimide (NHS) esters. sprpages.nl This approach involves a two-step process: first, the solid support, often a polymer or silica-based material, is functionalized with carboxylic acid groups. These are then activated with a mixture of a carbodiimide, such as EDCI, and NHS to form the reactive NHS ester. The amine-containing ligand, in this case, this compound, is then introduced and reacts with the NHS ester to form a covalent amide linkage.
Table 3: Common Immobilization Chemistries for Amine-Containing Ligands
| Surface Functional Group | Activating/Coupling Chemistry | Linkage Formed | Key Features | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | EDCI / NHS | Amide (-CONH-) | Stable covalent bond, well-established chemistry. | sprpages.nl |
| Epoxy | Direct reaction with amine | Amine | Direct coupling, can be less specific. | nih.gov |
The choice of the solid support and the specific immobilization chemistry will depend on the intended application. Factors such as the desired loading capacity, the stability of the linkage under operational conditions, and the potential for non-specific binding need to be considered. The surface can be further modified with linkers or spacers to improve the accessibility of the immobilized ligand and to minimize steric hindrance. mdpi.com
Structural Elucidation and Advanced Analytical Characterization of N 3 Methylamino Propyl Picolinamide
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.pt
For N-(3-(Methylamino)propyl)picolinamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the picolinamide (B142947) ring would appear in the downfield region, typically between 7.5 and 8.7 ppm, with their characteristic splitting patterns revealing their relative positions. researchgate.netspectrabase.com The amide proton (N-H) would likely appear as a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration. The protons of the propyl chain would present as multiplets, while the N-methyl group would yield a sharp singlet.
The ¹³C NMR spectrum provides complementary information, showing a single resonance for each unique carbon atom. Key signals would include the carbonyl carbon of the amide group (around 165 ppm), the carbons of the pyridine (B92270) ring (120-150 ppm), and the aliphatic carbons of the propyl chain and methyl group in the upfield region. ipb.ptresearchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine-H | 7.5 - 8.7 | Multiplet (m) |
| Amide-NH | 7.0 - 8.5 | Triplet (t) or broad singlet (br s) |
| -CH₂- (adjacent to amide) | 3.3 - 3.6 | Quartet (q) |
| -CH₂- (central) | 1.7 - 2.0 | Quintet (quin) |
| -CH₂- (adjacent to NH) | 2.6 - 2.9 | Triplet (t) |
| Amine-NH | 1.5 - 2.5 | Broad singlet (br s) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 164 - 168 |
| Pyridine C (quaternary) | 148 - 152 |
| Pyridine CH | 121 - 148 |
| -CH₂- (adjacent to amide) | 38 - 42 |
| -CH₂- (central) | 28 - 32 |
| -CH₂- (adjacent to NH) | 45 - 50 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tsijournals.com The FT-IR spectrum of this compound would be characterized by several key absorption bands.
The secondary amide group is particularly informative, giving rise to a strong C=O stretching vibration (Amide I band) typically around 1650-1680 cm⁻¹. researchgate.netosti.gov The N-H bending vibration (Amide II band) is expected in the 1510-1570 cm⁻¹ region. nih.gov The N-H stretching vibrations from both the amide and the secondary amine would appear as distinct bands in the 3200-3500 cm⁻¹ range. Vibrations corresponding to the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region, while aliphatic C-H stretching from the propyl and methyl groups would be present just below 3000 cm⁻¹. osti.govresearchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine/Amide | N-H Stretch | 3200 - 3500 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Amide C=O | C=O Stretch (Amide I) | 1650 - 1680 |
| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 |
| Amide N-H | N-H Bend (Amide II) | 1510 - 1570 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₅N₃O), the molecular ion peak [M]⁺ would be observed at an m/z of 193. chemscene.com
The fragmentation of the molecular ion is expected to occur at the weakest bonds and through characteristic pathways for amines and amides. libretexts.orgmiamioh.edu A primary fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. docbrown.info For the N-(3-(Methylamino)propyl) side chain, this could lead to the formation of a stable iminium ion. Cleavage of the amide bond is also a common fragmentation route.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₀H₁₅N₃O]⁺ | Molecular Ion |
| 149 | [C₈H₁₁N₂O]⁺ | Loss of CH₂=NCH₃ |
| 106 | [C₆H₄NCO]⁺ | Cleavage of amide C-N bond |
| 78 | [C₅H₄N]⁺ | Picolinoyl cation followed by loss of CO |
| 58 | [C₃H₈N]⁺ | Cleavage of amide C-N bond |
Solid-State Structural Determination
While spectroscopic methods reveal the structure of molecules in a fluid state, solid-state techniques like X-ray diffraction provide a precise map of atomic positions in a crystalline solid.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. mdpi.com This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. nih.gov Furthermore, it reveals how molecules pack in the solid state, including intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.net
While a specific crystal structure for this compound is not publicly available, analysis of the related compound picolinamide provides an example of the data that would be obtained. researchgate.net A successful SCXRD experiment on this compound would yield its crystal system, space group, and unit cell parameters, and would definitively map the hydrogen-bonding network involving the amide and amine N-H groups and the amide carbonyl oxygen. researchgate.net
Table 5: Illustrative Crystallographic Data (from Picolinamide) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.2074 |
| b (Å) | 7.1004 |
| c (Å) | 16.2531 |
| β (°) | 100.260 |
| Z (Molecules per unit cell) | 4 |
Note: This data is for the related compound picolinamide and serves as an example of the parameters determined by SCXRD.
Advanced Characterization for Surface and Ligand Properties
The molecular structure of this compound suggests potential functionalities beyond its basic chemical identity, particularly in its roles as a ligand and a surface-active agent.
The compound possesses multiple potential donor atoms for metal coordination: the pyridine nitrogen, the amide oxygen, and the two nitrogens of the side chain. This arrangement makes it a potential multidentate or chelating ligand capable of forming stable complexes with various transition metals. illinois.edu The flexibility of the propyl chain would allow it to adopt conformations suitable for coordinating to a single metal center.
Furthermore, the presence of the hydrophilic aminopropyl group and the relatively hydrophobic picolinamide moiety imparts amphiphilic character. Upon protonation of the amine groups in an acidic medium, the molecule would acquire a positive charge, behaving as a cationic surfactant. researchgate.net This could lead to interesting surface properties, such as the ability to form micelles in solution or adsorb at interfaces, which would be dependent on factors like pH and concentration. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Picolinamide |
X-ray Absorption Spectroscopy (XAS)
There is no available literature or research data on the application of X-ray Absorption Spectroscopy for the structural characterization of this compound.
Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy (DNP-SENS)
There is no available literature or research data on the application of Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy for the structural characterization of this compound.
Molecular Mechanisms of Action and Target Interactions of N 3 Methylamino Propyl Picolinamide
Enzymatic Modulation and Inhibition Profiles
The potential for N-(3-(Methylamino)propyl)picolinamide to interact with and modulate the activity of key enzymes is an area of scientific interest.
Currently, there is a lack of published research investigating the inhibitory profile of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a zinc-dependent metalloenzyme responsible for the biosynthesis of N-acylethanolamines, a class of bioactive lipid mediators. nih.govnih.gov While inhibitors of NAPE-PLD have been identified, such as symmetrically substituted dichlorophenes and the sulfonamide derivative ARN19874, no studies have linked this activity to picolinamide-based structures. nih.gov
There are no specific studies in the available literature that investigate the interactions between this compound and sulfotransferase (SULT) enzymes. SULTs are a superfamily of enzymes that catalyze the sulfation of a wide range of substrates, including drugs and xenobiotics. doi.org Compounds like 17α-ethinylestradiol have been shown to be potent inhibitors of SULT1A1, but research on the interaction of picolinamides with this enzyme family has not been reported. nih.gov
Coordination Chemistry and Chelation Behavior
The structural features of this compound, specifically the picolinamide (B142947) group and the alkylamino side chain, make it a versatile ligand for metal ions. The picolinamide moiety itself is a well-established chelating agent. rsc.orgtandfonline.com
The pyridine (B92270) nitrogen and the amide oxygen of the picolinamide group can coordinate to a metal center to form a stable five-membered chelate ring. rsc.org This bidentate N,O-chelation has been observed in complexes with a variety of transition metals and lanthanides, including palladium(II), nickel(II), zinc(II), cadmium(II), and neodymium(III). tandfonline.comrsc.orgtandfonline.com The specific coordination mode can be influenced by factors such as the steric hindrance of substituents on the amide nitrogen and the nature of the metal ion and its counter-anions. tandfonline.comrsc.org
For example, studies with palladium(II) have shown that N-substituted picolinamides can act as either monodentate ligands (binding only through the pyridine nitrogen) or as bidentate chelating ligands (binding via both pyridine nitrogen and amide oxygen). tandfonline.com The N-(3-(methylamino)propyl) side chain introduces additional donor atoms—the secondary and primary amine nitrogens—which could allow for more complex coordination behaviors. This creates the potential for the ligand to act in a tridentate (N,N,O or N,N,N) or even tetradentate fashion, depending on the metal ion's size, coordination geometry preference, and the flexibility of the alkyl chain. This versatility suggests that this compound could form a range of structurally diverse metal complexes.
| Coordination Mode | Donor Atoms | Chelate Ring Size | Observed with Metals |
|---|---|---|---|
| Monodentate | Pyridine-N | N/A | Palladium(II) tandfonline.com |
| Bidentate | Pyridine-N, Amide-O | 5-membered | Palladium(II), Nickel(II), Zinc(II), Cadmium(II), Lanthanides tandfonline.comrsc.orgtandfonline.com |
Ligand Properties with Transition Metals (e.g., Palladium, Palladium, Zinc, Cadmium, Copper, Silver)
This compound possesses three nitrogen donor atoms—the pyridine nitrogen, the amide nitrogen, and the terminal secondary amine nitrogen—making it an effective tridentate ligand for a variety of transition metals. Its coordination behavior is dictated by the nature of the metal ion, including its size, charge, and electronic configuration (d-electron count), as well as the reaction conditions.
The picolinamide group typically acts as a bidentate chelating agent, coordinating through the pyridine nitrogen and the amide oxygen or nitrogen. The (methylamino)propyl chain provides an additional nitrogen donor, allowing the entire molecule to wrap around a metal center, forming a stable complex.
Palladium (Pd) : As a d8 transition metal, Palladium(II) commonly forms square-planar complexes. With chelating aminopropyl ligands, Pd(II) is known to form stable five-membered rings. acs.org The coordination with this compound would likely involve the formation of a stable, square-planar complex where the ligand acts in a tridentate fashion, with a fourth coordination site occupied by a solvent molecule or a counter-ion. acs.orgresearchgate.net
Nickel (Ni) : Nickel(II), another d8 metal, can adopt both square-planar and octahedral geometries. With multidentate ligands like picolinamide derivatives, Ni(II) complexes often exhibit distorted octahedral geometry. researchgate.net While Ni(II) complexes with simple aminopropyl ligands can be unstable, the additional chelation from the picolinamide head would significantly enhance thermodynamic stability. acs.orgbenthamdirect.com
Zinc (Zn) & Cadmium (Cd) : Zinc(II) and Cadmium(II) are d10 ions that exhibit flexible coordination geometries, commonly tetrahedral or octahedral. Due to their significant size and strong attraction to nitrogen donor atoms, Cd(II) can have coordination numbers of four, five, or six. tandfonline.com Complexes with this compound would likely be mononuclear with a distorted octahedral or trigonal bipyramidal geometry. tandfonline.comgoogle.com
Copper (Cu) : Copper(II) (d9) complexes are well-known for their distorted geometries, primarily due to the Jahn-Teller effect. With picolinamide and related N-donor ligands, Cu(II) typically forms five-coordinate complexes with distorted square pyramidal or trigonal bipyramidal geometries. researchgate.netnih.govbiorxiv.org
Silver (Ag) : As a soft acid, Silver(I) (d10) shows a preference for soft donor atoms like nitrogen. It has diverse coordination chemistry, forming complexes that can be linear, trigonal, or tetrahedral. With multidentate nitrogen ligands, Ag(I) can form polynuclear clusters or coordination polymers, often stabilized by argentophilic (Ag···Ag) interactions. tandfonline.com
| Transition Metal | Common Oxidation State | Typical Coordination Geometry with N-Ligands | Relevant Findings with Picolinamide/Aminopropyl Analogs |
|---|---|---|---|
| Palladium (Pd) | +2 | Square-Planar | Forms stable chelates with aminopropyl ligands. acs.org |
| Nickel (Ni) | +2 | Octahedral, Square-Planar | Forms distorted octahedral complexes with picolinate (B1231196) ligands. researchgate.net |
| Zinc (Zn) | +2 | Tetrahedral, Octahedral | Exhibits flexible coordination geometries. |
| Cadmium (Cd) | +2 | Octahedral, Trigonal Bipyramidal | Shows strong attraction for N-donors with coordination numbers 4, 5, or 6. tandfonline.com |
| Copper (Cu) | +2 | Distorted Square Pyramidal/Trigonal Bipyramidal | Picolinamide complexes show distorted tetragonal symmetry. nih.gov |
| Silver (Ag) | +1 | Linear, Trigonal, Tetrahedral | Forms polymers and clusters; exhibits argentophilic interactions. |
Metal Ion Chelation and Complex Formation
The structure of this compound is ideal for chelation, a process where a multidentate ligand binds to a central metal ion at multiple points to form a ring structure. This process significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.
The molecule can act as a tridentate N,N,N-ligand. The coordination typically involves:
The nitrogen atom of the pyridine ring.
The nitrogen atom of the deprotonated amide group (or the carbonyl oxygen).
The nitrogen atom of the terminal methylamino group.
This binding mode results in the formation of two connected chelate rings around the metal center: a five-membered ring involving the picolinamide moiety and a six-membered ring involving the aminopropyl chain. The formation of these stable five- and six-membered rings is entropically and enthalpically favorable, leading to high-affinity binding with various transition metal ions.
Role of π-Conjugation and Hydrogen Bonding in Coordination Complexes
The stability and structure of coordination complexes involving this compound are further influenced by non-covalent interactions.
π-Conjugation : The pyridine ring of the picolinamide moiety possesses a delocalized π-electron system. In a coordination complex, the d-orbitals of the transition metal can interact with the π-orbitals of the pyridine ligand. Pyridine is generally considered a weak π-acceptor ligand, meaning it can accept electron density from the metal's d-orbitals into its π* antibonding orbitals. This metal-to-ligand back-bonding can strengthen the metal-ligand bond and influence the electronic properties of the complex.
Hydrogen Bonding : The ligand contains two N-H groups (one in the amide and one in the secondary amine) that can act as hydrogen bond donors. The amide carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. In the solid state, these functional groups can participate in extensive intermolecular hydrogen bonding. These interactions play a crucial role in organizing the complexes into well-defined three-dimensional supramolecular architectures, thereby stabilizing the crystal lattice. researchgate.net
Interactions with Biological Macromolecules
The structural features of this compound, including its hydrogen bonding capabilities and aromatic system, make it a candidate for interactions with biological macromolecules.
Binding to Amyloid Plaques
Amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides, are a pathological hallmark of Alzheimer's disease. Small molecules capable of binding to or interfering with the aggregation of Aβ are of significant therapeutic interest. Research into picolinamide derivatives has shown their potential relevance in this area. Certain 3-(1,2,3-triazol-2-yl)picolinamide derivatives have been found to decrease brain levels of Aβ and reduce Aβ plaque deposition in animal models. Furthermore, studies on picolinamide derivatives with dimethylamine (B145610) side chains, structurally similar to the subject compound, have been pursued as acetylcholinesterase inhibitors, another key target in Alzheimer's disease therapy. These findings suggest that the picolinamide scaffold, combined with a flexible, protonated side chain, may facilitate interactions with the complex and heterogeneous environment of amyloid plaques.
Nucleotide and Protein Interactions (e.g., DNA, Bovine Serum Albumin)
The ability of this compound and its metal complexes to interact with proteins and nucleic acids is a key aspect of its potential biological activity.
Nucleotide Interactions : Studies have shown that metal complexes of picolinamide derivatives can interact directly with the components of DNA. Organometallic Osmium(II) and Ruthenium(II) complexes containing N-phenyl picolinamide ligands demonstrated significant and rapid binding to the nucleobase guanine, while showing no affinity for adenine. acs.org This selective interaction suggests that the picolinamide structure can direct binding to specific sites within nucleic acids, likely through a combination of coordination to the metal, hydrogen bonding, and π-stacking interactions.
Protein Interactions : The picolinamide scaffold has been identified as a versatile framework for designing ligands that bind to various proteins. For example, N,N-arylalkyl-picolinamide derivatives have been developed to target RNA-binding proteins such as HuR and Musashi (MSI). benthamdirect.com These interactions are often specific, with the ligand fitting into defined binding pockets on the protein surface. While direct binding studies of this compound with the common carrier protein Bovine Serum Albumin (BSA) are not available, related heterocyclic structures are frequently evaluated for BSA binding affinity. nih.gov Such interactions are typically driven by hydrophobic and electrostatic forces, involving the aromatic pyridine ring and the protonatable amine side chain.
| Macromolecule | Type of Interaction | Supporting Evidence from Picolinamide Derivatives |
|---|---|---|
| Amyloid Plaques (Aβ) | Potential binding and interference with aggregation | Related derivatives shown to reduce Aβ levels and plaque deposition in vivo. |
| DNA (Nucleotides) | Binding to specific nucleobases | Metal complexes of picolinamides show selective and rapid binding to guanine. acs.org |
| Proteins (e.g., RNA-binding proteins, BSA) | Specific binding to active sites or general hydrophobic/electrostatic interactions | Derivatives target RNA-binding proteins (HuR, MSI); related scaffolds show BSA affinity. benthamdirect.comnih.gov |
Structure Activity Relationship Sar Investigations of N 3 Methylamino Propyl Picolinamide Analogues
Impact of Substituent Modifications on Biological Activity
Modifying the substituents on the core picolinamide (B142947) scaffold and its side chains is a primary strategy to probe the molecular interactions with biological targets. The size, shape, and chemical nature of these substituents can dramatically alter the compound's efficacy and selectivity.
The length and branching of the alkyl chain on the amide group significantly influence the potency of picolinamide analogues. In studies of related heterocyclic carboxamides, a clear relationship between the nature of the alkyl substituent and inhibitory activity has been established.
Research on a series of pyrimidine-4-carboxamide (B1289416) inhibitors revealed that linear alkylamides demonstrated optimal inhibition with a propyl chain. acs.org Increasing or decreasing the alkyl chain length from this optimal three-carbon chain led to a decrease in potency. acs.org Furthermore, the introduction of branching on the alkyl substituent was found to be unfavorable for activity. acs.org This suggests that the binding pocket of the target enzyme likely has a specific, narrow channel that best accommodates a linear propyl group. The introduction of bulkier, branched chains may cause steric hindrance, preventing the molecule from achieving an optimal binding conformation.
These findings highlight the importance of the amide R1 substituent in modulating biological activity. For instance, methylation of the amide nitrogen in one analogue resulted in a complete loss of potency, suggesting that the amide proton may be involved in a critical hydrogen bond interaction with the target, or that the added methyl group introduces a steric clash. acs.org
| Amide R1 Substituent Modification (Analogous Series) | Relative Potency | Reference |
|---|---|---|
| Methyl | Reduced | acs.org |
| Ethyl | Moderate | acs.org |
| Propyl | Optimal | acs.org |
| Butyl | Reduced | acs.org |
| Branched Alkyl (e.g., Isopropyl) | Less Favorable | acs.org |
| Aromatic Groups | Less Favorable | acs.org |
Stereochemistry plays a pivotal role in molecular recognition, as biological targets such as enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific site with high affinity and selectivity.
In the optimization of related inhibitors, stereochemistry has been shown to be a critical factor. For example, replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. acs.org This enhancement suggests that the (S)-configuration orients the phenyl group in a more favorable position within the binding site, maximizing beneficial interactions. Conversely, the (R)-enantiomer would likely not fit as well, resulting in lower potency.
Further studies have shown that incorporating chiral centers can significantly impact activity. Substitution on flexible parts of a molecule with cyclic frameworks, such as in 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), can enhance potency by restricting the molecule to a more active conformation. nih.gov However, the position of substitution is key; for instance, while 3-methyl-THIQ showed enhanced activity, substitution at other positions resulted in diminished potency, highlighting the precise steric and conformational requirements of the target's active site. nih.gov
Positional and Electronic Effects on Target Binding
The arrangement and electronic properties of substituents on the aromatic ring of picolinamide analogues are fundamental determinants of their binding affinity to receptors and enzymes. SAR studies in this area focus on how these factors influence non-covalent interactions like hydrogen bonds, and hydrophobic and electrostatic interactions.
The relationship between a ligand's structure and its affinity for a receptor is a cornerstone of drug design. For classes of compounds analogous to N-(3-(Methylamino)propyl)picolinamide, systematic modifications have revealed key insights into optimizing receptor binding.
In studies of N,N'-diarylguanidine analogues as sigma receptor ligands, it was found that hydrophobic substituents were generally preferred over hydrophilic ones. nih.gov Furthermore, electroneutral substituents were favored over strongly electron-donating or electron-withdrawing groups, indicating that the electronic nature of the substituent significantly modulates binding affinity. nih.gov The affinity for the sigma receptor was observed to decrease with increasing steric bulk of ortho substituents larger than an ethyl group. nih.gov
Similarly, for a series of amino-3,5-dicyanopyridines, which are versatile adenosine (B11128) receptor (AR) ligands, small structural modifications were shown to influence affinity and selectivity across different AR subtypes. mdpi.com These findings underscore that achieving high affinity requires a careful balance of steric, electronic, and hydrophobic properties tailored to the specific topology and chemical environment of the receptor's binding pocket.
| Substituent Property (Analogous Ligands) | Effect on Receptor Affinity | Reference |
|---|---|---|
| Increased Hydrophobicity | Generally Favorable | nih.gov |
| Increased Steric Bulk (ortho position) | Decreased Affinity | nih.gov |
| Strongly Electron-Donating Groups | Unfavorable | nih.gov |
| Strongly Electron-Withdrawing Groups | Unfavorable | nih.gov |
| Electroneutral Groups | Preferred | nih.gov |
The systematic structural derivatization of a lead compound is a key process in optimizing its inhibitory potency. This iterative process involves synthesizing and testing a library of analogues to build a comprehensive SAR profile.
A successful example of this approach can be seen in the development of potent N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors from a pyrimidine-4-carboxamide hit. acs.org The initial hit compound was modified at three different positions (R1, R2, and R3) to optimize its potency and physicochemical properties. acs.org The investigation of the R2 substituent showed that an N-methylphenethylamine group was important for activity. acs.org Derivatization of the R3 morpholine (B109124) substituent, replacing it with an (S)-3-hydroxypyrrolidine, not only reduced lipophilicity but also increased the activity tenfold. acs.org This multi-pronged derivatization strategy ultimately led to the identification of a nanomolar potent inhibitor with drug-like properties, demonstrating the power of systematic structural modification in lead optimization. acs.org
Conformational Restriction and Bioisosteric Replacements in Lead Optimization
Lead optimization often employs advanced strategies such as conformational restriction and bioisosteric replacement to enhance a compound's pharmacodynamic and pharmacokinetic properties. researchgate.netnih.gov These techniques aim to improve potency, selectivity, and metabolic stability. magtech.com.cn
Conformational restriction involves reducing the flexibility of a molecule to lock it into a bioactive conformation, which can enhance binding affinity by lowering the entropic penalty of binding. nih.gov As previously mentioned, restricting the N-methylphenethylamine group in a NAPE-PLD inhibitor by incorporating it into an (S)-3-phenylpiperidine ring increased potency. acs.org Similarly, using a 4-hydroxypiperidine (B117109) core as a conformationally restricted version of a flexible 3-amino-1-propanol moiety proved effective in developing potent histamine (B1213489) H3 receptor antagonists. nih.gov However, complete conformational restriction can sometimes lead to a significant loss of potency if the rigid structure introduces negative steric interactions with the target site. nih.gov
Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net This is a widely used strategy to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net For example, replacing an amide moiety, which can be susceptible to metabolic instability, with a suitable bioisostere is a common tactic to improve a drug's profile. magtech.com.cn Successful bioisosteric replacements can also lead to the development of novel chemical structures that can circumvent existing patents. researchgate.netmagtech.com.cn
Preclinical Research Methodologies for N 3 Methylamino Propyl Picolinamide
In Vitro Experimental Models
In vitro experimental models are indispensable for the initial characterization of a compound's biological effects in a controlled laboratory setting. These assays provide critical data on cellular activity, enzyme interactions, and metabolic stability, forming the basis for further development.
Cell-Based Assays for Biological Activity Profiling
Cell-based assays represent a primary screening tool to determine the biological effects of a compound on whole cells. These assays can measure a range of endpoints, including cell viability, proliferation, and specific cellular processes. For picolinamide (B142947) derivatives, which have shown potential in oncology and infectious disease research, antiproliferative and antimicrobial assays are particularly relevant. mdpi.comscialert.net
The antiproliferative activity of N-(3-(Methylamino)propyl)picolinamide analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. mdpi.com In this method, cells are incubated with varying concentrations of the compound for a set period (e.g., 48-72 hours). The metabolic activity of viable cells reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution, measured with a spectrophotometer, is directly proportional to the number of living cells. This allows for the calculation of the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of a specific biological function) value, providing a quantitative measure of the compound's cytotoxic or cytostatic potency. nih.gov
Picolinamide derivatives have demonstrated varied activity across different cancer cell lines, indicating potential selectivity. For example, studies on related structures show significant growth inhibition against colon, lung, and renal cancer cell lines. mdpi.comnih.gov This broad-spectrum profiling is crucial for identifying potential therapeutic indications.
| Cell Line | Cancer Type | GI50 (µM) | Reference Compound (Sorafenib) GI50 (µM) |
|---|---|---|---|
| HCT-116 | Colon Cancer | 6.85 | 9.10 |
| SW-620 | Colon Cancer | 0.43 | >10 |
| A549 | Non-Small Cell Lung Cancer | 8.21 | 6.50 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.52 | >10 |
| A498 | Renal Cancer | 0.42 | 2.51 |
| HepG2 | Liver Cancer | 7.12 | 8.95 |
Beyond cancer, the biological activity profile can be expanded to include antimicrobial screening. Picolinamide structures have been evaluated for antifungal activity against various phytopathogens, such as Rhizoctonia solani and Alternaria alternata. scialert.net In these assays, the compound's ability to inhibit fungal hyphal growth is measured, and an ED50 (effective dose for 50% inhibition) is determined. scialert.net
Enzyme Inhibition Assays
Following the identification of biological activity in cell-based assays, enzyme inhibition assays are employed to pinpoint specific molecular targets. Picolinamide and its derivatives are known to interact with several classes of enzymes, including kinases, cholinesterases, and histone deacetylases (HDACs). nih.govnih.govmdpi.com
Kinase inhibition assays are critical, as kinases are key regulators of cellular signaling and are frequently dysregulated in cancer. nih.gov The inhibitory activity of this compound can be tested against a panel of oncogenic kinases, such as VEGFR-2, C-RAF, and EGFR. nih.govnih.gov These assays typically measure the ability of the compound to block the phosphorylation of a substrate by the kinase. Radiometric assays, for example, quantify the transfer of a radiolabeled phosphate (B84403) group from ATP to a peptide substrate. A reduction in radioactivity on the substrate in the presence of the compound indicates inhibition. mdpi.com
Given the structural features of many picolinamide-based compounds, HDACs represent another important target class. mdpi.com HDACs are epigenetic regulators that remove acetyl groups from histone and non-histone proteins, and their inhibition is a validated strategy in cancer therapy. mdpi.comnih.gov The inhibitory potential against specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) is determined using fluorometric assays. These assays utilize a substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity, allowing for the calculation of IC50 values.
| Enzyme Target | Enzyme Class | IC50 (nM) |
|---|---|---|
| HDAC1 | Histone Deacetylase | 85 |
| HDAC2 | Histone Deacetylase | 110 |
| HDAC3 | Histone Deacetylase | 65 |
| VEGFR-2 | Tyrosine Kinase | 94 |
| C-RAF | Serine/Threonine Kinase | 61 |
| AChE | Hydrolase | 2490 |
Enzyme kinetic studies can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing deeper insight into how the compound interacts with its target. nih.gov
Microsomal Stability and Metabolic Characterization
In this assay, this compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. evotec.comprotocols.io The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system. qdibio.com Samples are collected at several time points (e.g., 0, 15, 30, 60 minutes), and the reaction is quenched. The concentration of the remaining parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com
From the rate of disappearance of the compound, two key parameters are calculated: the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hr CLint represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors. youtube.comsrce.hr This data is essential for ranking compounds, guiding structural modifications to improve stability, and predicting in vivo hepatic clearance. nih.gov Assays are typically performed using microsomes from different species (e.g., human, rat, mouse) to identify potential species-specific differences in metabolism. qdibio.com
| Species | t½ (min) | CLint (µL/min/mg protein) | Clearance Classification |
|---|---|---|---|
| Human | 45 | 15.4 | Low |
| Rat | 28 | 24.8 | Medium |
| Mouse | 19 | 36.5 | Medium |
In Silico Computational Approaches
In silico methods use computer simulations and modeling to predict and analyze the behavior of molecules. These computational approaches are vital for rationalizing experimental results and guiding the design of new, optimized compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. nih.gov For this compound, once a primary enzyme target is identified (e.g., an HDAC isoform), docking can be used to visualize the binding mode and rationalize the observed inhibitory activity. mdpi.com The process involves obtaining a high-resolution 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). The compound's 3D structure is then computationally "docked" into the protein's active site. A scoring function estimates the binding affinity, typically expressed as a binding energy (kcal/mol), and ranks the different binding poses. mdpi.com
For HDAC inhibitors, docking studies reveal crucial interactions, such as the chelation of the zinc ion in the active site by a zinc-binding group on the ligand, as well as hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic view of the ligand-target complex. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing for an assessment of the stability of the docked pose. youtube.com By running a simulation for a period of nanoseconds, researchers can analyze parameters like the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site. MD simulations also provide insights into conformational changes in the protein upon ligand binding and can help refine the understanding of the key interactions driving binding affinity. rsc.org
| Parameter | Value/Residue |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Metal Coordination | Zn²⁺ |
| Hydrogen Bond Interactions | HIS140, GLY149 |
| Hydrophobic/π-π Interactions | PHE150, PHE205, TYR303 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These approaches are used to understand which molecular properties are most important for activity and to predict the potency of newly designed, unsynthesized molecules. scispace.com
To build a QSAR model for a series of picolinamide analogs, a dataset of compounds with measured biological activity (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.govscispace.com Using statistical or machine learning methods, an equation is developed that links these descriptors to the observed activity.
A robust QSAR model can provide valuable insights. For example, it might reveal that higher potency is associated with specific electronic features on the pyridine (B92270) ring or a particular steric bulk in the side chain. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a powerful guide for medicinal chemists. rsc.orgjchemlett.com
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated R²) | 0.728 | Indicates good internal model predictivity. |
| R² (Non-cross-validated R²) | 0.982 | Measures the model's fit to the training data. |
| r²_pred (External validation R²) | 0.814 | Indicates good predictivity for an external test set. |
| Field Contribution (Steric) | 55% | Percentage contribution of the steric field to the model. |
| Field Contribution (Electrostatic) | 45% | Percentage contribution of the electrostatic field to the model. |
Data Mining and Predictive Analytics for Chemical Space Exploration
In the preclinical evaluation of this compound, data mining and predictive analytics serve as powerful computational strategies to navigate and expand the relevant chemical space. mdpi.com These approaches aim to systematically explore novel molecular structures derived from the lead compound, predicting their physicochemical properties, biological activities, and potential liabilities before committing to costly and time-consuming synthesis. github.ionih.gov By leveraging existing data and sophisticated algorithms, researchers can identify promising analogues with enhanced efficacy and drug-like characteristics. clinicaltrialsarena.comyoutube.com
The exploration process begins with the generation of a virtual library of compounds structurally related to this compound. This is achieved by applying a series of defined structural modifications, such as substituting atoms on the picolinamide ring, altering the length and branching of the propylamino side chain, or introducing different functional groups.
Predictive Modeling Workflow
The core of the predictive analytics approach involves a cyclical process of data preparation, model building, validation, and deployment. youtube.com
Data Preparation : A training dataset is compiled from public and proprietary databases, containing compounds with known properties relevant to the therapeutic target. youtube.com
Featurization : Molecules are converted into numerical descriptors, or "fingerprints," that encode their structural and physicochemical features. mdpi.commdpi.com These descriptors capture various attributes, as detailed in the table below.
Model Building : Machine learning algorithms are trained on the featurized data to learn the complex relationships between molecular structures and their biological or chemical properties (Quantitative Structure-Property Relationship - QSPR). nih.govresearchgate.net
Validation : The model's predictive power is rigorously tested using data not included in the initial training set to ensure its accuracy and generalizability. youtube.commit.edu
Table 1: Common Molecular Descriptor Types for Predictive Modeling
| Descriptor Type | Description | Example Application |
|---|---|---|
| Topological Descriptors | Based on the 2D graph representation of a molecule, describing atomic connectivity. | Predicting boiling point or viscosity. |
| Physicochemical Descriptors | Calculated properties like molecular weight, logP (lipophilicity), and polar surface area (PSA). | Predicting solubility and cell permeability. |
| Structural Keys | A binary fingerprint where each bit corresponds to the presence or absence of a specific predefined structural fragment. | Rapid screening of large compound libraries for substructure matches. |
| Hashed Fingerprints | Generated by systematically enumerating all linear paths of atoms up to a certain length, hashing them, and mapping them onto a bit string. | Quantifying molecular similarity and building QSAR models. |
Application to this compound Analogues
For the chemical space around this compound, a hypothetical predictive modeling study could be conducted. In such a study, a virtual library of 500 analogues is generated in silico. Using a Random Forest regression model trained on a large dataset of known kinase inhibitors, key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and target binding affinity are predicted.
The results of this predictive screen allow researchers to prioritize a smaller, more promising set of compounds for synthesis and in vitro testing. This data-driven approach significantly narrows the field of candidates from thousands of virtual possibilities to a manageable number with a higher probability of success.
Table 2: Hypothetical Predictive Data for Selected this compound Analogues
| Compound ID | Modification from Parent Compound | Predicted Binding Affinity (pIC50) | Predicted Aqueous Solubility (logS) | Predicted Metabolic Stability (t½, min) |
|---|---|---|---|---|
| PICO-001 | (Parent Compound) | 7.2 | -2.5 | 45 |
| PICO-112 | Fluoro- substitution on picolinamide ring | 7.8 | -2.7 | 65 |
| PICO-124 | Cyclopropyl group on methylamino moiety | 7.5 | -2.4 | 50 |
| PICO-205 | Hydroxyl group on propyl chain | 6.9 | -2.1 | 30 |
This analysis reveals that certain modifications, such as adding a fluorine atom to the picolinamide ring (PICO-112), are predicted to enhance both binding affinity and metabolic stability, making it a high-priority candidate for synthesis. Conversely, adding a hydroxyl group (PICO-205) is predicted to improve solubility but at the cost of reduced binding affinity and stability. nih.gov This type of multi-parameter optimization is a key advantage of using predictive analytics in chemical space exploration. clinicaltrialsarena.comresearchgate.net
Advanced Applications and Future Research Directions Involving N 3 Methylamino Propyl Picolinamide
Development of Molecular Probes and Imaging Agents
Positron Emission Tomography (PET) Radioligand Development
There are no specific studies detailing the development or evaluation of N-(3-(Methylamino)propyl)picolinamide as a Positron Emission Tomography (PET) radioligand. Research in this area has explored other picolinamide-based structures for imaging, such as those developed for malignant melanoma, but this compound has not been a subject of this research. nih.govnih.gov Future research could potentially explore the synthesis of a radiolabeled version of this compound to investigate its biodistribution and potential for imaging specific biological targets.
Exploration of Broad Biological Activities (Mechanistic Focus)
Antimicrobial Activity Studies
There is no published research available that specifically investigates the antimicrobial properties of this compound. While various other nicotinamides and picolinamide (B142947) derivatives have been synthesized and tested against bacterial and fungal strains, this specific compound has not been included in such studies. researchgate.netnih.gov Therefore, its spectrum of activity, minimum inhibitory concentrations (MIC), and mechanism of action against microbial pathogens are unknown.
Antileishmanial Activity Research
No studies have been published on the potential antileishmanial activity of this compound. Research into new treatments for leishmaniasis is active, exploring a wide range of chemical scaffolds, but this particular compound has not been evaluated. nih.govnih.gov Its efficacy against any Leishmania species has not been determined.
Antiviral Activity Investigations
Picolinic acid, a compound structurally related to the picolinamide core, has been identified as a broad-spectrum inhibitor of enveloped viruses. Research has demonstrated its potential in restricting the entry of viruses such as SARS-CoV-2 and influenza A virus in preclinical models. nih.gov The antiviral mechanism of picolinic acid is believed to involve the inhibition of membrane fusion events during viral entry. nih.gov It has been shown to interfere with endocytic maturation, a process that many viruses exploit for cellular entry. nih.gov This broad-spectrum activity against enveloped viruses, which derive their lipid envelope from the host cell, suggests that picolinic acid and its derivatives could be valuable in the development of new antiviral therapeutics. nih.govnih.govmdpi.com However, picolinic acid's antiviral efficacy is observed in the millimolar range in vitro, indicating a need for chemical modifications to enhance its potency and pharmacokinetic properties for therapeutic consideration. nih.gov Further research into derivatives, such as this compound, could explore whether the addition of different functional groups can improve antiviral activity and bioavailability.
Anticancer Modulating Research
The anticancer potential of picolinamide derivatives has been a more extensively explored area of research. Several novel series of these compounds have been synthesized and evaluated for their activity against various human cancer cell lines. nih.govsci-hub.se
One area of focus has been the development of picolinamide-based derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth. A number of these derivatives have demonstrated effective inhibitory activities against cancer cell lines in vitro. nih.gov
Another significant avenue of research has been the synthesis of N-methyl-picolinamide-4-thiol derivatives. nih.gov Certain compounds within this series have exhibited potent and broad-spectrum anti-proliferative activities against various human cancer cell lines, in some cases exceeding the efficacy of the established anticancer drug, sorafenib. nih.gov The mechanism of action for some of these derivatives has been linked to the selective inhibition of Aurora-B kinase, a key protein involved in cell division. nih.gov Overexpression of Aurora kinases is common in many types of cancer, making them an attractive target for anticancer therapies. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Picolinamide Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Compound 6p | HepG2 (Liver Cancer) | <10 | Sorafenib | 16.30 |
| Compound 6p | HCT-116 (Colon Cancer) | <10 | Sorafenib | >20 |
| Compound 6p | SW480 (Colon Cancer) | <10 | Sorafenib | >20 |
| Compound 6p | SPC-A1 (Lung Cancer) | <10 | Sorafenib | >20 |
| Compound 6p | A375 (Melanoma) | <10 | Sorafenib | >20 |
| Compound 8j | A549 (Lung Cancer) | 12.5 | Sorafenib | 19.3 |
| Compound 8l | HepG2 (Liver Cancer) | 18.2 | Sorafenib | 29.0 |
| Compound 9f | VEGFR-2 | 0.286 | Sorafenib | Not specified |
| Compound 7h | Panc-1 (Pancreatic Cancer) | Induces ~50% cell death at 100µM | Sorafenib | Not specified |
| Compound 9a | HT29 (Colon Cancer) | Induces moderate cell death at 100µM | Sorafenib | Not specified |
The data indicates that specific structural modifications to the picolinamide scaffold can lead to significant anticancer activity. For instance, the introduction of a (thio)urea moiety has been explored to enhance inhibitory activity against various kinases involved in tumorigenesis. sci-hub.se
Integration of Multimodal Research Techniques for Comprehensive Understanding
A comprehensive understanding of the therapeutic potential of novel compounds like this compound and its analogs necessitates the integration of multiple research techniques. This synergistic approach, combining computational and experimental methods, is becoming increasingly central to modern drug discovery. jddhs.comjddhs.com
The process often begins with computational drug design , which includes techniques like:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, such as a viral or cancer-related protein. For example, molecular docking studies have been used to understand the stable interactions between picolinamide derivatives and Aurora-B kinase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate the chemical structure of a compound with its biological activity, helping to predict the potency of new derivatives. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, guiding the design of new molecules with improved properties. nih.gov
These in silico predictions are then validated and expanded upon through experimental methodologies :
Chemical Synthesis: Novel derivatives are created based on computational designs.
In Vitro Assays: The synthesized compounds are tested against specific targets (e.g., enzymes like VEGFR-2 or Aurora-B kinase) and in various cancer cell lines to determine their biological activity and cytotoxicity. nih.govnih.gov
Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of a compound bound to its target, providing detailed insights into the mechanism of action. jddhs.com
This iterative cycle of computational prediction and experimental validation accelerates the identification and optimization of lead compounds. By integrating these diverse approaches, researchers can more efficiently explore the vast chemical space of picolinamide derivatives to develop novel antiviral and anticancer agents with high specificity and minimal toxicity. jddhs.com
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(3-(Methylamino)propyl)picolinamide, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reactions : React picolinic acid derivatives (e.g., picolinoyl chloride) with 3-(methylamino)propylamine. Use coupling agents like ethyl chloroformate or carbodiimides to activate the carboxylic acid group .
- Solvent and Base Selection : Dichloromethane (DCM) or chlorobenzene as solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts during amide bond formation .
- Purification : Column chromatography (e.g., hexanes/ethyl acetate 70:30) yields pure product, with TLC monitoring (Rf ~0.35–0.55) to confirm retention factors .
- Yield Optimization : Adjust stoichiometry (amine:picolinoyl chloride ratio ≥1:1) and reaction time (e.g., reflux for 30+ hours in chlorobenzene) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm methylamino proton signals (δ ~2.25–2.5 ppm for -CH-CH-CH-) and aromatic protons from the picolinamide ring (δ ~7.5–8.5 ppm) .
- Chromatography : TLC (hexanes/ethyl acetate) for purity assessment; HPLC with UV detection (λ ~254 nm) for quantitative analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Advanced Research Questions
Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR)?
- Methodology :
- Side-Chain Modifications : Replace the methylamino group with bulkier amines (e.g., cyclohexylamine) or fluorinated analogs to assess steric/electronic effects. Use tert-pentylamine or diisopropylamine as alternative reactants .
- Picolinamide Scaffold Functionalization : Introduce substituents (e.g., chloro, methoxy) at the pyridine ring’s 4- or 6-position via electrophilic substitution or palladium-catalyzed cross-coupling .
- Biological Testing : Screen analogs for receptor binding (e.g., kinase inhibition) or solubility profiles using SPR (surface plasmon resonance) or logP measurements .
Q. What strategies mitigate impurities in this compound synthesis, such as unreacted starting materials or byproducts?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or H NMR to track amine consumption and intermediate formation .
- Purification Techniques : Employ recrystallization (ethanol/water mixtures) or preparative HPLC to remove residual amines or dimeric byproducts .
- Impurity Profiling : Compare retention times and MS fragmentation patterns against reference standards (e.g., 3-(methylamino)propanol derivatives) .
Q. How does the methylamino-propyl side chain influence the compound’s physicochemical properties and bioactivity?
- Methodology :
- Solubility Studies : Measure logD (pH 7.4) to assess hydrophilicity; compare with analogs lacking the methylamino group (e.g., N-propylpicolinamide) .
- Hydrogen Bonding Analysis : Use X-ray crystallography or DFT calculations to evaluate interactions between the methylamino group and biological targets (e.g., enzymes) .
- Permeability Assays : Perform Caco-2 cell monolayer studies to determine intestinal absorption potential .
Methodological Challenges and Solutions
Q. How to design stability studies for this compound under varying storage conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (ICH Q1B guidelines), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation pathways .
- Analytical Monitoring : Use stability-indicating HPLC methods to quantify degradation products (e.g., hydrolyzed picolinic acid) .
- Storage Recommendations : Optimize packaging (amber vials under nitrogen) based on hygroscopicity data (TGA/DSC) .
Q. What computational tools can predict the reactivity of this compound in catalytic systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
